N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methanesulfonylphenyl)acetamide N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methanesulfonylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1171945-56-4
VCID: VC11948512
InChI: InChI=1S/C20H18N4O3S2/c1-13-11-18(24(23-13)20-21-16-5-3-4-6-17(16)28-20)22-19(25)12-14-7-9-15(10-8-14)29(2,26)27/h3-11H,12H2,1-2H3,(H,22,25)
SMILES: CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C3=NC4=CC=CC=C4S3
Molecular Formula: C20H18N4O3S2
Molecular Weight: 426.5 g/mol

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methanesulfonylphenyl)acetamide

CAS No.: 1171945-56-4

Cat. No.: VC11948512

Molecular Formula: C20H18N4O3S2

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methanesulfonylphenyl)acetamide - 1171945-56-4

Specification

CAS No. 1171945-56-4
Molecular Formula C20H18N4O3S2
Molecular Weight 426.5 g/mol
IUPAC Name N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(4-methylsulfonylphenyl)acetamide
Standard InChI InChI=1S/C20H18N4O3S2/c1-13-11-18(24(23-13)20-21-16-5-3-4-6-17(16)28-20)22-19(25)12-14-7-9-15(10-8-14)29(2,26)27/h3-11H,12H2,1-2H3,(H,22,25)
Standard InChI Key INVBFYBJJFCYJK-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C3=NC4=CC=CC=C4S3
Canonical SMILES CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C3=NC4=CC=CC=C4S3

Introduction

Synthesis Approaches

The synthesis of such compounds typically involves multiple steps, starting with the formation of the pyrazole and benzothiazole rings. These can be achieved through condensation reactions or other methods specific to the desired substituents. The methanesulfonylphenyl group can be introduced via nucleophilic substitution or other suitable reactions.

  • Formation of Pyrazole Ring: This can be achieved by reacting hydrazine derivatives with appropriate carbonyl compounds.

  • Introduction of Benzothiazole: This might involve condensation reactions between the pyrazole intermediate and benzothiazole precursors.

  • Attachment of Methanesulfonylphenyl Group: This step would typically involve a reaction that introduces the sulfone group to the phenyl ring, followed by its attachment to the acetamide moiety.

Potential Applications

Compounds with similar structures have been explored for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methanesulfonylphenyl)acetamide would depend on its ability to interact with biological targets, which could be influenced by its unique structural features.

Potential ApplicationDescription
Antimicrobial ActivityThe compound's heterocyclic rings may interact with microbial enzymes or DNA.
Anti-inflammatory EffectsThe sulfone group could contribute to interactions with inflammatory pathways.
Anticancer PropertiesThe compound's ability to bind to specific proteins or DNA could inhibit cancer cell growth.

Research Directions

Further research on this compound would involve detailed synthesis optimization, structural characterization using techniques like NMR and mass spectrometry, and biological activity screening. Additionally, computational modeling could provide insights into potential binding sites and interactions with biological targets.

  • Synthesis Optimization: Improving yield and purity through optimized reaction conditions.

  • Biological Activity Screening: Testing the compound against various biological targets to identify potential applications.

  • Computational Modeling: Using molecular docking and simulation to predict interactions with proteins or DNA.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator